(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide
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Overview
Description
(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide is a complex organic compound with a unique structure that includes a succinimide core, a phenyl group, and a hydroxyethylmethylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Succinimide Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Hydroxyethylmethylamino Side Chain: This is typically done through a nucleophilic substitution reaction, where the hydroxyethylmethylamine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The succinimide core can be reduced to a succinyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of a strong base, such as sodium hydride, to deprotonate the amino group, followed by reaction with an appropriate electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the succinimide core can produce a succinyl derivative.
Scientific Research Applications
(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylmethylamino side chain can form hydrogen bonds and electrostatic interactions with these targets, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((2-Hydroxyethyl)methylamino)propyl)hexadecanamide N-oxide
- N-(3-((2-Hydroxyethyl)methylamino)propyl)-9,12-octadecadienamide N-oxide
Uniqueness
(+)-N-(3-((2-Hydroxyethyl)methylamino)propyl)-2-phenyl-2-propylsuccinimide is unique due to its specific combination of functional groups and its chiral nature. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
23651-68-5 |
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Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[3-[2-hydroxyethyl(methyl)amino]propyl]-3-phenyl-3-propylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H28N2O3/c1-3-10-19(16-8-5-4-6-9-16)15-17(23)21(18(19)24)12-7-11-20(2)13-14-22/h4-6,8-9,22H,3,7,10-15H2,1-2H3 |
InChI Key |
RKGNVPRMLQNKSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(=O)N(C1=O)CCCN(C)CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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